molecular formula C20H15Cl2NO2 B3651103 2-chloro-N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide

Cat. No.: B3651103
M. Wt: 372.2 g/mol
InChI Key: CUOGUNKTCNYJKL-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a chlorinated benzamide core and a chlorophenoxyphenyl group.

Properties

IUPAC Name

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO2/c1-13-2-11-18(19(22)12-13)20(24)23-15-5-9-17(10-6-15)25-16-7-3-14(21)4-8-16/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOGUNKTCNYJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide typically involves multiple steps. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from acetone, are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce chlorinated anilines.

Scientific Research Applications

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. In the case of its use as a fungicide, the compound inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to fungal cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorination and benzamide structure make it particularly effective in its applications compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide
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2-chloro-N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide

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